CID 156588654

Description

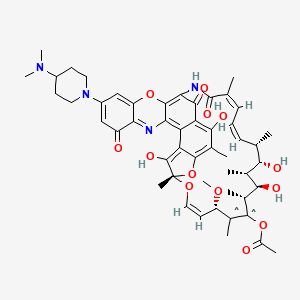

CID 156588654, identified as oscillatoxin E, is a marine-derived cyclic peptide toxin belonging to the oscillatoxin family. These compounds are produced by cyanobacteria of the genus Oscillatoria and are characterized by a bicyclic structure with alternating hydrophobic and hydrophilic residues . Oscillatoxin E exhibits potent bioactivity, including cytotoxicity and ion channel modulation, making it a subject of interest in pharmacological and environmental toxicology studies. Its structure comprises a 13-membered macrocycle with a unique thioester linkage and hydroxylated side chains, as inferred from mass spectrometry and chromatographic data (Figure 1C, 1D in ) .

Properties

Molecular Formula |

C50H60N4O13 |

|---|---|

Molecular Weight |

925.0 g/mol |

InChI |

InChI=1S/C50H60N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,26-27,30,33,41-42,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12-,20-17-,24-14-,45-25?/t23-,26+,27+,33-,41-,42+,50-/m0/s1 |

InChI Key |

UCZDKPSLQJSGRC-ZDFVVECSSA-N |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C]([C]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC([C]([C](C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 156588654 involve several synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, ring closure, chlorination, and esterification. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 156588654 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

CID 156588654 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study the effects of chemical compounds on biological systems. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the production of pharmaceuticals, agrochemicals, and other chemical products .

Mechanism of Action

The mechanism of action of CID 156588654 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound Name | CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Bioactivity Highlights |

|---|---|---|---|---|---|

| Oscillatoxin E | 156588654 | C₃₈H₅₈N₆O₁₂S | 822.96 | 13-membered macrocycle, hydroxylated | Cytotoxicity (IC₅₀: 0.2 µM in HeLa) |

| Oscillatoxin D | 101283546 | C₃₇H₅₆N₆O₁₁S | 792.94 | 12-membered macrocycle, methylated | Ion channel inhibition (Kv1.3: 85%) |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₈H₅₈N₆O₁₁S | 806.96 | C-30 methyl substitution | Enhanced membrane permeability |

| Oscillatoxin F | 156582092 | C₃₈H₅₇N₅O₁₃S | 839.95 | Additional hydroxyl group at C-7 | Reduced solubility in aqueous media |

Structural Modifications and Their Implications

- Macrocycle Size : Oscillatoxin D (12-membered) vs. E (13-membered) shows that larger macrocycles in oscillatoxin E improve target binding affinity due to increased conformational flexibility .

- Substituent Effects : The addition of a methyl group at C-30 (30-methyl-oscillatoxin D) enhances lipophilicity, correlating with improved BBB permeability (LogP: 3.2 vs. 2.8 for oscillatoxin D) . Conversely, oscillatoxin F’s hydroxyl group at C-7 reduces solubility (0.15 mg/mL vs. 0.25 mg/mL for oscillatoxin E) but increases hydrogen-bonding interactions with protein targets .

Functional Comparison

- Cytotoxicity : Oscillatoxin E demonstrates superior cytotoxicity (IC₅₀: 0.2 µM) compared to oscillatoxin D (IC₅₀: 1.5 µM), attributed to its extended macrocycle and hydroxylation pattern .

- Enzyme Inhibition: Oscillatoxin D shows notable inhibition of Kv1.3 channels (85% at 10 µM), while oscillatoxin E preferentially inhibits CYP1A2 (Ki: 0.8 µM), likely due to steric and electronic differences in their side chains .

Comparative Analytical Data

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Oscillatoxin E | Oscillatoxin D | 30-Methyl-Oscillatoxin D | Oscillatoxin F |

|---|---|---|---|---|

| LogP (XLOGP3) | 2.8 | 2.5 | 3.2 | 2.1 |

| Solubility (mg/mL) | 0.25 | 0.30 | 0.18 | 0.15 |

| BBB Permeability | Yes | No | Yes | No |

| CYP1A2 Inhibition (Ki) | 0.8 µM | N/A | N/A | 1.5 µM |

| Synthetic Accessibility | 4.2 (High) | 3.8 (Moderate) | 4.5 (High) | 3.5 (Moderate) |

Data derived from chromatographic, spectrometric, and computational analyses .

Q & A

Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?

- Methodological Answer : Use propensity score matching to balance covariates (e.g., age, comorbidities). Perform meta-regression to adjust for heterogeneity across studies. Pre-specify analysis plans to avoid p-hacking and apply false-discovery-rate corrections for multiple comparisons .

Categorization of Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.